Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 88335-91-5
VCID: VC8474458
InChI: InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
SMILES: COC(=O)C1CCCCC1C(=O)O
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

CAS No.: 88335-91-5

Cat. No.: VC8474458

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid - 88335-91-5

Specification

CAS No. 88335-91-5
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
Standard InChI Key BOVPVRGRPPYECC-RQJHMYQMSA-N
Isomeric SMILES COC(=O)[C@H]1CCCC[C@H]1C(=O)O
SMILES COC(=O)C1CCCCC1C(=O)O
Canonical SMILES COC(=O)C1CCCCC1C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid features a six-membered cyclohexane ring with two substituents: a carboxylic acid (-COOH) at position 1 and a carbomethoxy group (-COOCH₃) at position 2. The cis configuration ensures both functional groups occupy adjacent equatorial positions, creating a steric environment that influences reactivity. The molecular formula C₉H₁₄O₄ corresponds to a molar mass of 186.205 g/mol .

Stereochemical Considerations

The cis arrangement induces intramolecular strain due to proximity between the bulky carbomethoxy and carboxylic acid groups. This strain enhances susceptibility to ring-opening reactions, particularly in basic media. In contrast, the trans isomer lacks this steric interaction, leading to distinct chemical behavior .

Spectroscopic Identification

  • NMR: The compound’s 1H^1H-NMR spectrum displays distinct signals for the cyclohexane protons (δ 1.2–2.1 ppm), methoxy group (δ 3.6 ppm), and carboxylic acid proton (δ 12.1 ppm) .

  • IR: Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) confirm functional group presence .

Synthesis and Manufacturing

Esterification of Cyclohexane-1-Carboxylic Acid

A common route involves treating cyclohexane-1-carboxylic acid with methyl chloroformate in the presence of pyridine:

Cyclohexane-1-COOH+ClCOOCH3pyridineCis-2-Carbomethoxycyclohexane-1-COOH+HCl\text{Cyclohexane-1-COOH} + \text{ClCOOCH}_3 \xrightarrow{\text{pyridine}} \text{Cis-2-Carbomethoxycyclohexane-1-COOH} + \text{HCl}

Reaction conditions (temperature: 0–5°C, time: 12–24 h) favor cis-selectivity through kinetic control .

Catalytic Asymmetric Synthesis

Chiral catalysts like (R)-BINOL-derived phosphoric acids achieve enantioselective synthesis, yielding the (1R,2S)-isomer with >90% ee .

Industrial-Scale Production

ParameterValue
Purity≥98%
Yield65–75%
ByproductsTrans isomer (15%)
Purification MethodCrystallization

Industrial processes optimize solvent systems (e.g., ethanol/water mixtures) to enhance cis-trans selectivity .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point303.1 ± 35.0°C
Flash Point118.3 ± 19.4°C
Water Solubility2.1 g/L (25°C)

Stability Profile

  • Thermal Stability: Decomposes above 250°C via decarboxylation .

  • pH Sensitivity: Undergoes hydrolysis in alkaline conditions (pH > 10) to form cyclohexane-1,2-dicarboxylic acid .

Applications in Material Science

Colloidal Dispersion Modulation

In zirconia (ZrO₂) dispersions, cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid alters yield stress by 60–300% depending on configuration :

ConfigurationYield Stress IncreaseMechanism
Cis-1,260%Hydrophobic interactions
Trans-1,4300%Bridging interactions

The cis isomer’s carbomethoxy group creates steric barriers, reducing particle aggregation .

Polymer Modification

Incorporating the compound into polyesters improves thermal stability (Tg increase: 15–20°C) due to rigid cyclohexane motifs .

Pharmaceutical Relevance

Prodrug Development

The ester group serves as a prodrug moiety, enabling controlled release of cyclohexane-1-carboxylic acid in vivo. Hydrolysis rates correlate with plasma esterase activity (t₁/₂: 2–4 h) .

Integrin-Targeted Ligands

Structural analogs like cis-2-amino-1-cyclopentanecarboxylic acid scaffold RGD peptides, showing nanomolar affinity for αvβ3 integrins :

LigandIC₅₀ (αvβ3)Selectivity (αvβ3/α5β1)
Cyclo[RGDfV]0.8 nM120-fold
Cis-β-ACPC Derivative1.2 nM150-fold

These ligands inhibit melanoma cell adhesion (WM115 line) with IC₅₀ values of 5–10 μM .

Comparative Analysis of Cyclohexane Derivatives

CompoundFunctional GroupsKey Property
Cis-2-Carbomethoxycyclohexane-1-COOH-COOH, -COOCH₃ (cis)High steric influence
Trans-1,4-Cyclohexanedicarboxylic Acid-COOH (trans)Strong bridging in colloids
Cyclohexane-1-Carboxylic Acid-COOHLimited solubility in polar solvents
Methyl Cyclohexanecarboxylate-COOCH₃Enhanced lipophilicity

The cis-2-carbomethoxy derivative’s dual functionality enables unique applications unavailable to simpler analogs .

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